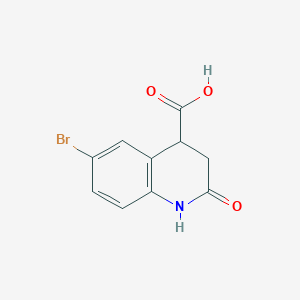
2-(3-Bromo-2-hydroxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-2-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6BrNO and a molecular weight of 212.05 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitrile group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-hydroxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxyphenylacetonitrile with bromine in the presence of a suitable catalyst . Another method includes the use of 2-bromo-1-arylethanones under the condition of potassium carbonate (K2CO3) in dioxane . These methods typically yield the desired product with high purity and efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce this compound on a commercial scale .
化学反応の分析
Types of Reactions
2-(3-Bromo-2-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as benzofurans, under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Cyclization Reactions: Cyclization can be achieved using catalysts like palladium or nickel under controlled temperature and pressure.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetonitriles with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxyl group.
Cyclization Reactions: Products include heterocyclic compounds such as benzofurans.
科学的研究の応用
2-(3-Bromo-2-hydroxyphenyl)acetonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(3-Bromo-2-hydroxyphenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions . These interactions enable the compound to modulate the activity of enzymes and receptors, making it useful in various biochemical and pharmacological studies .
類似化合物との比較
Similar Compounds
2-Bromo-2’-hydroxyacetophenone: Similar in structure but lacks the nitrile group.
2-(2-Bromophenyl)acetonitrile: Similar but lacks the hydroxyl group.
3-Bromo-2-hydroxybenzonitrile: Similar but has the nitrile group directly attached to the benzene ring.
Uniqueness
2-(3-Bromo-2-hydroxyphenyl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the benzene ring, which allows for diverse chemical reactivity and applications in various fields .
特性
IUPAC Name |
2-(3-bromo-2-hydroxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-1-2-6(4-5-10)8(7)11/h1-3,11H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPHRGXAUAOSCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)
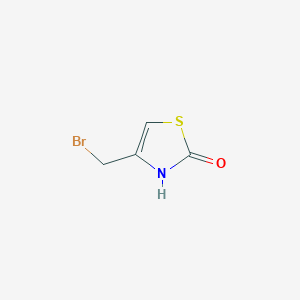
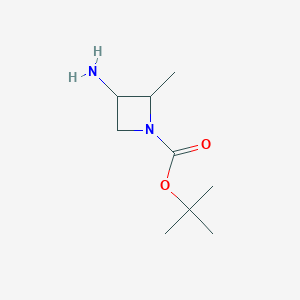

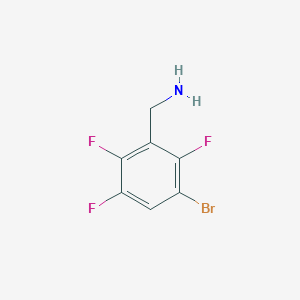
![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)

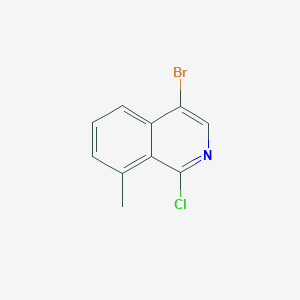
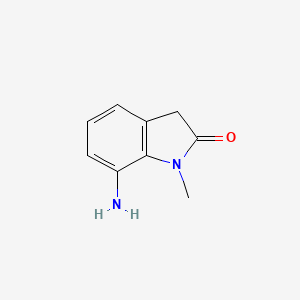



![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)
